molecular formula C5H2Br2ClNO B1424381 2,4-Dibromo-6-chloropyridin-3-ol CAS No. 1232433-08-7

2,4-Dibromo-6-chloropyridin-3-ol

Cat. No.: B1424381
CAS No.: 1232433-08-7
M. Wt: 287.33 g/mol
InChI Key: OPJUTJUYUYFGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-chloropyridin-3-ol is a halogenated pyridine derivative with the molecular formula C5H2Br2ClNO. This compound is known for its unique chemical properties and is used in various scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridin-3-ol. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective halogenation at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-chloropyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-6-chloropyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloropyridin-3-ol involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in electron transfer reactions, affecting the redox state of other molecules .

Comparison with Similar Compounds

  • 2,4-Dibromo-6-chloropyridin-3-amine
  • 5-Bromo-6-chloropyridin-2-amine
  • 3,5-Dibromo-4-chloropyridine
  • 5,6-Dichloropyrimidin-4-amine

Comparison: 2,4-Dibromo-6-chloropyridin-3-ol is unique due to its specific halogenation pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of both bromine and chlorine atoms at specific positions on the pyridine ring can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2,4-dibromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUTJUYUYFGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704619
Record name 2,4-Dibromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-08-7
Record name 2,4-Dibromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 2
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 3
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 6
2,4-Dibromo-6-chloropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.